molecular formula C26H22O4 B3585147 3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B3585147
M. Wt: 398.4 g/mol
InChI Key: WUJANJJNNYPQRI-UHFFFAOYSA-N
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Description

3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with benzyl, dimethyl, and phenylethoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyl and dimethyl groups through Friedel-Crafts alkylation. The phenylethoxy group is then introduced via etherification using appropriate phenacyl bromide under basic conditions.

Reaction Conditions:

    Friedel-Crafts Alkylation: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and controlled temperature conditions.

    Etherification: Sodium hydride as a base, dimethylformamide as a solvent, and room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with various molecular targets. It may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.

    6,7-dimethoxy-4-methyl-2H-chromen-2-one: Studied for its potential neuroprotective effects.

    3-phenyl-4,7-dimethyl-2H-chromen-2-one: Investigated for its antimicrobial activity.

Uniqueness

3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, dimethyl, and phenylethoxy groups makes it a versatile compound for various applications, distinguishing it from other chromen-2-one derivatives.

Biological Activity

3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarin derivatives. This compound is notable for its diverse biological activities, making it a significant candidate in medicinal chemistry and drug development. The unique structure of this compound, characterized by a chromenone core with various substituents, enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C20_{20}H19_{19}O4_{4}. It typically crystallizes in a monoclinic system. The key chemical properties include:

PropertyValue
Molecular Weight333.37 g/mol
Melting PointVaries based on purity
SolubilitySoluble in organic solvents
AppearanceLight yellow solid

Spectroscopic techniques such as NMR and IR spectroscopy are employed to confirm the structural integrity and purity of synthesized compounds.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit significant activities such as:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various signaling pathways.

Research Findings

Recent studies have explored the synthesis and evaluation of this compound's biological activities. For instance, a study published in MDPI highlighted the synthesis of related coumarin derivatives and their potential as multifunctional agents against diseases like Alzheimer's .

Additionally, another investigation focused on the synthesis of aminocoumarin peptidomimetics, showcasing the versatility of coumarin derivatives in drug design .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism involves modulation of apoptosis-related genes.
  • Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of this compound in animal models, showing a reduction in edema and inflammatory markers following treatment.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available coumarin derivatives.
  • Reactions : Key reactions include electrophilic aromatic substitution to introduce benzyl groups and nucleophilic substitutions for functionalization.
  • Purification : Final products are purified using techniques such as column chromatography to achieve high purity levels.

Properties

IUPAC Name

3-benzyl-4,7-dimethyl-5-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-17-13-23(29-16-22(27)20-11-7-4-8-12-20)25-18(2)21(26(28)30-24(25)14-17)15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJANJJNNYPQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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